molecular formula C26H30FN5O2S B2490507 N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034377-68-7

N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2490507
CAS RN: 2034377-68-7
M. Wt: 495.62
InChI Key:
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Description

The compound is part of a class of molecules that include [1,2,4]triazolo[4,3-a]quinazoline derivatives. These compounds are of interest due to their potential biological activities and fluorescence properties. The synthesis and study of such molecules have provided insights into their chemical behavior and potential applications in various fields, excluding drug use and dosages.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives often involves ribosylation or cyclization reactions. For instance, ribosylation has been achieved by coupling with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by debenzoylation, to afford N-nucleosides with fluorescence properties (Break, Mosselhi, & Elshafai, 2013). Another approach includes the cyclization of 3-butyl-2-hydrazino-3H-quinazolin-4-one with various one-carbon donors to synthesize 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, showing H(1)-antihistaminic activity (Alagarsamy, Shankar, & Murugesan, 2008).

Molecular Structure Analysis

The structure of these compounds is often elucidated through spectral analysis, including UV-visible and fluorescence studies. The fluorescence properties of some synthesized nucleosides indicate their potential for applications in fluorescence-based assays and materials science.

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their ability to undergo electrophilic substitution reactions at the sulfur atom, leading to S-substituted derivatives, or at the nitrogen atom, yielding N2-acyl derivatives. These reactions are influenced by the nature of the electrophiles and the conditions under which they are carried out (Fathalla, Čajan, & Pazdera, 2000).

Scientific Research Applications

Biological Activity and Synthesis

The compound , a derivative of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, has been studied for its potential biological activities. A study conducted by Danylchenko et al. (2016) focused on computer modeling of this compound class, predicting its biological activity spectrum and acute toxicity. The compounds synthesized showed potential as slightly toxic or practically non-toxic substances with prospective antineurotic activity, particularly in the treatment of male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).

Inotropic Evaluation

Liu et al. (2009) synthesized and evaluated a series of derivatives for positive inotropic activity. One of the derivatives, closely related to the compound of interest, exhibited significant activity in increasing stroke volume in isolated rabbit-heart preparations, indicating its potential use in cardiac applications (Liu, Yu, Quan, Cui, & Piao, 2009).

Anticancer Activity

A study by Reddy et al. (2015) involved the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements for anticancer activity. Their research indicated that some derivatives displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antibacterial and Antihistaminic Properties

Research by Gineinah (2001) and Alagarsamy et al. (2008) explored the synthesis of similar compounds, revealing their potential antibacterial and antihistaminic properties. These studies suggest the versatility of such compounds in treating a range of medical conditions, from infections to allergic reactions (Gineinah, 2001) (Alagarsamy, Shankar, & Murugesan, 2008).

properties

IUPAC Name

N-butan-2-yl-1-[(4-fluorophenyl)methylsulfanyl]-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN5O2S/c1-5-17(4)28-23(33)19-8-11-21-22(14-19)32-25(31(24(21)34)13-12-16(2)3)29-30-26(32)35-15-18-6-9-20(27)10-7-18/h6-11,14,16-17H,5,12-13,15H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNDOPHDLPKSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)F)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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